5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-17-4-2-3-10(8-17)9-18-13-12(14)5-11(6-15)7-16-13/h5,7,10H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAILRCRLXANAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=C(C=C(C=N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of a chloro group at the desired position.
Alkylation: Attachment of the methylpiperidinyl moiety.
Methoxylation: Introduction of the methoxy group.
Cyanation: Introduction of the carbonitrile group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-Chloro-6-[(1-methylpiperidin-3-yl)hydroxy]pyridine-3-carbonitrile, while reduction may produce 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-amine.
Scientific Research Applications
Structure
The compound features a pyridine ring substituted with a chloro group and a methoxy group attached to a piperidine moiety. This structural arrangement is crucial for its biological activity.
Medicinal Chemistry
5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile has been investigated for its potential pharmacological effects, particularly in the treatment of neurological disorders.
Case Study: Antidepressant Activity
A study demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in animal models. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Antifungal Properties
Research has indicated that compounds similar to 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile possess antifungal activities. For instance, studies on piperine-like compounds have shown their effectiveness against Aspergillus flavus, suggesting that modifications to the piperidine structure can enhance antifungal efficacy .
Anticancer Research
Preliminary investigations into the anticancer potential of this compound have shown promising results. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Results |
|---|---|---|
| Antidepressant | Rodent models | Significant reduction in depressive behavior |
| Antifungal | Aspergillus flavus | Inhibition at low concentrations |
| Anticancer | Various cancer cell lines | Inhibition of cell proliferation |
Neuropharmacology
The compound's interaction with central nervous system receptors has been explored, particularly its affinity for serotonin receptors. This interaction may position it as a candidate for further development as a therapeutic agent for mood disorders .
Mechanism of Action
The mechanism of action of 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.
Structural and Electronic Comparisons
- Electronic Effects : The trifluoromethyl group in strongly withdraws electrons, increasing pyridine ring electrophilicity. The (3-chlorophenyl)methoxy group introduces aromaticity and steric bulk, while the target’s piperidine moiety may enhance solubility via basic nitrogen protonation.
Physicochemical Properties
*Calculated using ChemDraw® and inferred from structural analogs.
Biological Activity
5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H15ClN2O
- Molecular Weight : 240.71 g/mol
The presence of the chloro group and the piperidine moiety suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile exhibits several pharmacological activities:
- Antidepressant Activity : The compound has been shown to act on the serotoninergic system, similar to other piperidine derivatives. It may function as a selective serotonin reuptake inhibitor (SSRI) or modulate serotonin receptors, contributing to its antidepressant effects .
- Antinociceptive Properties : Preliminary studies suggest that this compound may possess antinociceptive properties, making it a candidate for pain management therapies .
- Neuroprotective Effects : There is evidence indicating that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
The mechanisms underlying the biological activity of 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile are not fully elucidated but may involve:
- Serotonin Receptor Modulation : The compound’s interaction with serotonin receptors could enhance mood and cognitive function.
- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, further supporting its potential antidepressant and neuroprotective roles .
In Vitro Studies
In vitro studies have demonstrated that 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile exhibits significant activity against various cell lines, indicating its potential as an anticancer agent. For example, it showed promising results in inhibiting the growth of MCF-7 breast cancer cells .
In Vivo Studies
Animal models have been utilized to assess the antinociceptive and antidepressant effects of the compound. In these studies, it was found to significantly reduce pain responses and improve depressive-like behaviors compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The cyano group poses toxicity risks; avoid inhalation/contact. Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Dispose of waste via approved hazardous chemical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
